molecular formula C16H14N2 B5290520 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole CAS No. 59066-63-6

1-methyl-2-(2-phenylvinyl)-1H-benzimidazole

Cat. No.: B5290520
CAS No.: 59066-63-6
M. Wt: 234.29 g/mol
InChI Key: QDZVXONVFRIVPN-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole is a benzimidazole derivative featuring a methyl group at the N1 position and a 2-phenylvinyl substituent at the C2 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Microwave-assisted synthesis methods have been employed for analogous benzimidazoles, reducing reaction times and improving yields compared to traditional reflux methods .

Properties

CAS No.

59066-63-6

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-methyl-2-(2-phenylethenyl)benzimidazole

InChI

InChI=1S/C16H14N2/c1-18-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

QDZVXONVFRIVPN-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

solubility

21.9 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cinnamaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce 1-methyl-2-(2-phenylethyl)-1H-benzimidazole.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzimidazole derivatives, including 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a series of benzimidazole derivatives demonstrated potent activity against breast and lung cancer cells, with mechanisms involving the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties
Benzimidazole derivatives have been evaluated for their antibacterial and antifungal activities. In one study, compounds similar to 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at varying concentrations. The results suggest that structural modifications enhance antimicrobial efficacy, indicating a potential for developing new antibiotics .

Antidiabetic Effects
Another area of research focuses on the antidiabetic properties of benzimidazole derivatives. Compounds with similar structures have been shown to lower blood glucose levels effectively in diabetic models, suggesting that 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole could be explored for therapeutic use in diabetes management .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole make it a candidate for use in OLED technology. Its ability to emit light upon electrical excitation has been explored in various studies, suggesting potential applications in the development of efficient light-emitting devices .

Data Tables

Application AreaSpecific Use CaseFindings
Anticancer ActivityBreast and lung cancer cell linesInduces apoptosis; effective growth inhibition
Antimicrobial ActivityE. coli and S. aureusSignificant inhibition at varying concentrations
Antidiabetic EffectsDiabetic animal modelsReduced blood glucose levels compared to controls
OLED TechnologyLight-emitting devicesExhibits efficient light emission properties

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Srikanth et al. synthesized various benzimidazole derivatives and evaluated their anticancer potential against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity, paving the way for future drug development .

Case Study 2: Antimicrobial Screening
In another investigation, a series of benzimidazole derivatives were screened for antibacterial activity using standard methods such as disc diffusion. The study highlighted that certain compounds exhibited comparable activity to established antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound Substituent IC50 (μM) against HepG2 Reference
1-Methyl-2-(2-phenylvinyl) Phenylvinyl Not reported
3s N,N-Dimethylamino (C4) ~10–15
4k 4-Nitro (C4) ~8–12

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility Key Feature
1-Methyl-2-(2-phenylvinyl)-1H-benzim. 262.32* Low (DMSO) Rigid π-system
1-Methyl-2-(methylsulfanyl)-1H-benzim. 178.25 Moderate (EtOH) Lipophilic
2-(3,4-Dihydroxy-phenyl)-1H-benzim. 228.23 High (Water) Hydrogen bonding

*Calculated based on formula C16H14N2.

Key Research Findings

  • The phenylvinyl group enhances target binding via hydrophobic and π-π interactions but may reduce solubility in aqueous media.
  • Microwave synthesis optimizes the production of benzimidazole derivatives, with yields exceeding 50% for N-substituted analogs .
  • Substituents at C2 and C4 critically modulate anticancer activity, with electron-withdrawing groups (e.g., nitro) showing superior potency in vitro .

Biological Activity

1-Methyl-2-(2-phenylvinyl)-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings from recent studies.

The biological activity of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole primarily involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its antimicrobial activity, where it disrupts cell membrane integrity and interferes with DNA replication processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole.

Case Studies

  • Cell Line Testing : In a study involving various cancer cell lines (MDA-MB-231, A549), compounds similar to 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole exhibited significant antiproliferative effects. For instance, certain derivatives showed IC50 values as low as 0.51 µM against A549 cells, indicating potent activity .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. This occurs through the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors .

Antimicrobial Activity

The antimicrobial properties of 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole have been explored against various pathogens.

Data Summary

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4
Streptococcus faecalis8
Methicillin-resistant S. aureus4
Escherichia coli0.3125
Candida albicans0.3125

These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Research has also indicated that benzimidazole derivatives can exhibit anti-inflammatory properties by targeting COX enzymes and other inflammatory mediators.

Mechanism Insights

The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes and other targets involved in inflammatory pathways. Molecular docking studies suggest that these compounds can effectively bind to COX-2, providing insights into their therapeutic potential against inflammation-related diseases .

Q & A

Basic: What are the common synthetic routes for 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole?

The synthesis typically involves two key steps:

  • Condensation : Reacting o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions. For example, using sodium metabisulfite (Na₂S₂O₅) with aldehydes to form the benzimidazole core .
  • N-Alkylation : Introducing the methyl group at the N-1 position via alkylation with methyl halides in the presence of a base (e.g., K₂CO₃) .
    Microwave-assisted synthesis is also employed as a green method to enhance reaction efficiency and yield . Advanced protocols may use TiCp₂Cl₂ catalysts to improve chemoselectivity, achieving >90% yields in 5–6.5 hours .

Advanced: How can chemoselectivity challenges be addressed in the synthesis of N-substituted benzimidazole derivatives?

Chemoselectivity issues, such as competing alkylation at undesired positions, are mitigated using:

  • Catalytic Systems : TiCp₂Cl₂ promotes selective N-alkylation over O-alkylation, as demonstrated in the synthesis of 2-aryl-1-arylmethyl derivatives .
  • Solvent-Free Conditions : Reducing side reactions by eliminating solvent interactions, as seen in reactions completed within 6.5 hours with high purity .
  • Temperature Control : Optimizing reaction temperatures to favor desired pathways (e.g., 80–100°C for selective imine formation) .

Basic: Which spectroscopic techniques are essential for characterizing 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole?

Key techniques include:

  • NMR Spectroscopy : ¹H-NMR identifies substituents (e.g., methyl singlet at δ 3.87 ppm) and vinyl protons (δ 7.30–7.84 ppm) . ¹³C-NMR confirms aromatic carbons (δ 109–152 ppm) and substituent linkages .
  • IR Spectroscopy : Peaks at ~1460 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H in benzimidazole) validate the core structure .
  • X-Ray Crystallography : Resolves crystal packing (e.g., triclinic system, space group P1) and bond lengths (mean C–C = 0.004 Å) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data are addressed by:

  • Multi-Technique Validation : Cross-referencing NMR, IR, and mass spectrometry (e.g., EI-MS: M⁺+1 at m/z 288 ).
  • Crystallographic Refinement : Using SHELXL97 to refine X-ray data, resolving ambiguities in bond angles or torsional strains .
  • Computational Modeling : Overlaying experimental spectra with density functional theory (DFT)-predicted spectra to identify outliers .

Basic: How is X-ray crystallography applied to determine the crystal structure of benzimidazole derivatives?

Protocols include:

  • Data Collection : Single-crystal X-ray diffraction at 293 K, with a data-to-parameter ratio >12.7 for accuracy .
  • Structure Solution : Using direct methods (e.g., SIR2002) to solve phase problems .
  • Refinement : SHELXL97 refines atomic positions, achieving R-factors <0.062 . Example: 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole crystallizes in a triclinic system (Z = 4) with a = 9.6610 Å .

Advanced: What computational methods validate experimental structural data for benzimidazole compounds?

  • Molecular Docking : Evaluates binding affinities to targets (e.g., EGFR kinase domain) using AutoDock Vina, with binding energies ≤−8.5 kcal/mol indicating strong interactions .
  • ADMET Prediction : SwissADME assesses pharmacokinetics (e.g., bioavailability score >0.55) and toxicity (e.g., AMES test for mutagenicity) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level, correlating HOMO-LUMO gaps (4.2–4.8 eV) with stability .

Basic: What biological activities are associated with 1-methyl-2-(2-phenylvinyl)-1H-benzimidazole derivatives?

  • Anticancer Activity : Derivatives inhibit EGFR with IC₅₀ values <10 µM, validated via MTT assays on A549 cells .
  • Antimicrobial Effects : MIC values ≤25 µg/mL against S. aureus and E. coli .
  • Antidiabetic Potential : Inhibit α-glucosidase (IC₅₀: 12–18 µM), comparable to acarbose .

Advanced: How do molecular docking studies inform the design of benzimidazole-based EGFR inhibitors?

  • Binding Mode Analysis : Derivatives with 4-fluorophenyl substituents form hydrogen bonds with Met793 (bond length: 2.1 Å) and hydrophobic interactions with Leu718 .
  • Pharmacophore Mapping : Identifies critical groups (e.g., vinyl linkage and methyl substitution) enhancing binding affinity .
  • Free Energy Calculations : MM/GBSA predicts ΔG_bind ≤ −40 kcal/mol for high-affinity compounds .

Basic: What are the key considerations in optimizing reaction conditions for benzimidazole synthesis?

  • Catalyst Selection : TiCp₂Cl₂ enhances yield (85–92%) and reduces reaction time .
  • Solvent Choice : Ethanol/water mixtures (1:1) improve solubility of intermediates .
  • Temperature : Microwave irradiation at 100°C accelerates condensation steps by 50% .

Advanced: How to analyze and mitigate byproduct formation in benzimidazole alkylation reactions?

  • HPLC Monitoring : Detects byproducts (e.g., O-alkylated isomers) early, enabling column chromatography purification .
  • Kinetic Studies : Reaction rates (k = 0.15 min⁻¹) guide time optimization to minimize side products .
  • Additive Screening : Bases like K₂CO₃ suppress acid-catalyzed decomposition pathways .

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